isoescin Ia

准备方法

异鼠李素 IA 可以通过从七叶树种子中提取制备。将种子干燥、研磨并使用甲醇进行溶剂提取。 然后使用色谱技术纯化提取物以分离异鼠李素 IA .

化学反应分析

异鼠李素 IA 经历各种化学反应,包括:

氧化: 异鼠李素 IA 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将异鼠李素 IA 转化为其还原形式。

取代: 异鼠李素 IA 可以参与取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Therapeutic Applications

Isoescin Ia is primarily recognized for its use in treating various medical conditions, particularly those related to vascular health. The following are key therapeutic applications:

- Chronic Venous Insufficiency : this compound has been shown to improve symptoms associated with chronic venous insufficiency, a condition where veins struggle to send blood from the limbs back to the heart. Studies indicate that it enhances venous tone and reduces edema, thereby alleviating discomfort and swelling in affected patients .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, making it beneficial in treating inflammatory conditions. It has been utilized in formulations aimed at reducing inflammation in conditions such as hemorrhoids and superficial thrombophlebitis .

- Anticancer Potential : Recent studies have suggested that this compound may possess anticancer properties. Research indicates that it can inhibit the metastasis of certain cancer types, such as triple-negative breast cancer, by modulating epithelial-mesenchymal transition pathways . Furthermore, this compound has been implicated in inducing apoptosis in bladder cancer cells, showcasing its potential as an adjunct therapy in oncology .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key findings include:

- Interconversion with Escin Ia : this compound can interconvert with escin Ia in vivo, which may enhance its bioavailability. Studies have demonstrated that administering one isomer leads to increased exposure to the other, suggesting a synergistic effect when used in herbal formulations containing both isomers .

- Bioavailability Studies : Research utilizing LC-MS/MS methods has quantified the bioavailability of this compound, revealing low absorption rates (<0.25%) when administered orally. However, intravenous administration shows improved pharmacokinetic parameters such as half-life and mean residence time compared to oral doses .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

作用机制

异鼠李素 IA 主要通过抑制 HIV-1 蛋白酶发挥其作用,HIV-1 蛋白酶是 HIV 病毒复制的关键酶。 通过抑制这种酶,异鼠李素 IA 阻止病毒颗粒的成熟,从而降低感染个体的病毒载量 .

相似化合物的比较

异鼠李素 IA 与其他三萜皂苷相似,如鼠李素 IA 和鼠李素 IB。 与鼠李素 IA 相比,异鼠李素 IA 的药理活性更低,毒性更低 。其他类似化合物包括:

鼠李素 IA: 七叶皂素的主要活性成分,具有更高的药理活性。

鼠李素 IB: 另一种具有类似特性但药代动力学不同的异构体.

生物活性

Isoescin Ia, a triterpene saponin derived from horse chestnut (Aesculus hippocastanum), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

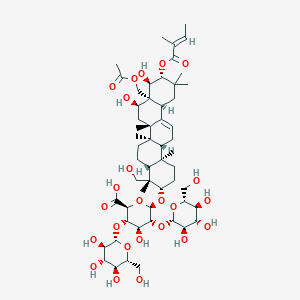

This compound is part of a larger family of compounds known as escins, which are characterized by their complex glycoside structures. The molecular formula for this compound is , and it features a tigloyl moiety that enhances its bioavailability and cellular permeability compared to other isomers like escin Ib.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of this compound, demonstrating its absorption, distribution, metabolism, and excretion characteristics. A significant study utilized LC-MS/MS to investigate these parameters in Wistar rats:

- Administration Methods : this compound was administered both intravenously (i.v.) and orally.

- Bioavailability : The absolute bioavailability was found to be low (<0.25%) for both this compound and escin Ia when given alone. However, when administered as sodium escinate, the pharmacokinetic profile improved due to interconversion between this compound and escin Ia .

- Half-Life (t(1/2)) : The half-life was longer when administered in combination with sodium escinate compared to single isomer administration.

| Parameter | This compound (i.v.) | Escin Ia (i.v.) | Sodium Escinate (i.v.) |

|---|---|---|---|

| t(1/2) (hours) | 1.5 | 1.2 | 2.3 |

| AUC (μg·h/mL) | 0.5 | 0.4 | 1.0 |

| F (%) | <0.25 | <0.25 | Improved |

Biological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .

- Antitumor Activity : Research indicates that this compound can suppress the proliferation of cancer cells, particularly in breast cancer models by inhibiting epithelial-mesenchymal transition (EMT) through downregulation of LOXL2 expression .

- Vascular Protection : this compound promotes venous drainage and reduces edema, making it beneficial for conditions like chronic venous insufficiency and hemorrhoids .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in different therapeutic contexts:

-

Chronic Venous Insufficiency :

- A double-blind, placebo-controlled trial demonstrated that patients receiving this compound showed significant improvement in symptoms compared to those receiving placebo.

- Outcomes included reduced leg swelling and pain scores after four weeks of treatment.

- Cancer Therapy :

- Wound Healing :

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Signaling Pathways : this compound modulates several signaling pathways involved in inflammation and cancer progression, including the NF-kB pathway.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells via caspase activation.

- Endothelial Function Improvement : this compound enhances endothelial function by increasing nitric oxide production, thus improving vascular health .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-IVKVKCDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219944-39-5 | |

| Record name | Isoescin IA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。